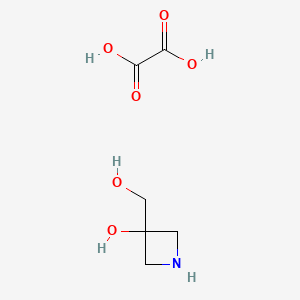

3-(Hydroxymethyl)azetidin-3-ol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Hydroxymethyl)azetidin-3-ol oxalate is a chemical compound with the molecular formula C6H11NO6 and a molecular weight of 193.16 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidin-3-ol oxalate typically involves the reaction of azetidine derivatives with formaldehyde and subsequent oxidation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Common techniques include crystallization and purification steps to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Hydroxymethyl)azetidin-3-ol oxalate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogens or alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives .

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₆H₁₁NO₆

- Molecular Weight : 193.15 g/mol

- CAS Number : 1956328-42-9

Medicinal Applications

1. Antitumor Activity

Recent studies have highlighted the potential of 3-(hydroxymethyl)azetidin-3-ol derivatives as inhibitors of low-fidelity DNA polymerase Theta (Polθ), which is significant in the context of BRCA-deficient tumors. The compound has shown promising antiproliferative properties in DNA repair-compromised cells, suggesting its utility as a therapeutic agent against certain cancers. For instance, derivative C1 exhibited favorable pharmacokinetics and significant efficacy in inhibiting tumor growth, marking it as a potential candidate for further clinical development .

2. Inhibition of Nucleoside Metabolism

The compound has been identified as an inhibitor of nucleoside phosphorylases and hydrolases, enzymes critical for nucleoside metabolism in various pathogens. This inhibition can be leveraged to develop treatments for diseases such as cancer and parasitic infections. The azetidine analogues have shown effectiveness against protozoan parasites by disrupting their nucleoside salvage pathways, making them valuable in treating infections caused by organisms such as Plasmodium and Leishmania .

Biochemical Applications

1. Enzyme Inhibition Studies

Studies have demonstrated that 3-(hydroxymethyl)azetidin-3-ol oxalate can act as a potent inhibitor of several enzymes involved in nucleotide metabolism. The structure-based drug design approaches have facilitated the identification of lead compounds that can effectively inhibit these enzymes, providing insights into the molecular mechanisms underlying their action. For example, the compound has been tested against human nucleoside phosphorylase (PNP) and exhibited significant inhibitory activity .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(Hydroxymethyl)azetidin-3-ol oxalate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antiproliferative properties by targeting DNA repair mechanisms in cells. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidin-3-ol: A five-membered nitrogen-containing heterocycle with similar structural features.

3-Hydroxymethylpyrrolidine: Another derivative with a hydroxymethyl group attached to a nitrogen-containing ring.

Uniqueness

3-(Hydroxymethyl)azetidin-3-ol oxalate is unique due to its four-membered ring structure, which imparts different chemical and biological properties compared to its five-membered counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and development .

Activité Biologique

3-(Hydroxymethyl)azetidin-3-ol oxalate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and DNA repair mechanisms. This article will explore its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₆

- Molecular Weight : 193.16 g/mol

- CAS Number : 1956328-42-9

The compound features a four-membered azetidine ring, which is significant in its reactivity and biological interactions. The presence of the hydroxymethyl group enhances its potential for various chemical reactions, including oxidation and substitution.

Target of Action

The primary target of this compound is DNA polymerase Theta (Pol θ) . This enzyme plays a crucial role in DNA repair processes, particularly in the alternative end-joining pathway.

Mode of Action

- Inhibition of Pol θ : The compound inhibits the function of Pol θ, leading to increased genomic instability in cells.

- Impact on DNA Repair : By disrupting the alternative end-joining pathway, it affects the repair mechanisms in BRCA-deficient tumor cells, making them more susceptible to damage and potentially enhancing the efficacy of certain chemotherapeutic agents.

Pharmacokinetics

Research suggests that this compound exhibits favorable pharmacokinetic properties similar to related compounds. These properties include:

- Absorption : The compound is likely well absorbed due to its chemical structure.

- Distribution : It may distribute effectively within biological systems, targeting specific tissues where Pol θ is active.

- Metabolism : Preliminary studies indicate metabolic pathways that could lead to bioactive metabolites contributing to its therapeutic effects.

Antiproliferative Effects

Studies have indicated that this compound demonstrates significant antiproliferative effects on cancer cell lines, particularly those with compromised DNA repair mechanisms. This activity has been attributed to:

- Increased sensitivity of BRCA-deficient cells to DNA-damaging agents.

- Potential synergistic effects when combined with other chemotherapeutic drugs.

Case Studies

-

Study on BRCA-deficient Tumor Cells :

- Objective : To evaluate the effectiveness of this compound in enhancing the cytotoxicity of DNA-damaging agents.

- Findings : The compound significantly increased cell death in BRCA-deficient lines compared to controls, suggesting its utility as a therapeutic agent in specific cancer types.

-

Mechanistic Insights :

- A study focusing on the biochemical pathways revealed that inhibition of Pol θ leads to accumulation of DNA damage markers, further supporting the compound's role in enhancing genomic instability in cancer cells.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Four-membered ring | Inhibits Pol θ; antiproliferative |

| Pyrrolidin-3-ol | Five-membered ring | Similar reactivity; less studied |

| 3-Hydroxymethylpyrrolidine | Five-membered ring | Antioxidant properties |

Propriétés

IUPAC Name |

3-(hydroxymethyl)azetidin-3-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.C2H2O4/c6-3-4(7)1-5-2-4;3-1(4)2(5)6/h5-7H,1-3H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLSWSFDNUGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.